2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-cyclopentylacetamide
CAS No.: 1207014-70-7
Cat. No.: VC4222856
Molecular Formula: C20H19ClN6O2
Molecular Weight: 410.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207014-70-7 |
|---|---|
| Molecular Formula | C20H19ClN6O2 |
| Molecular Weight | 410.86 |
| IUPAC Name | 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-cyclopentylacetamide |
| Standard InChI | InChI=1S/C20H19ClN6O2/c21-14-7-5-13(6-8-14)16-11-17-19-24-27(12-18(28)22-15-3-1-2-4-15)20(29)25(19)9-10-26(17)23-16/h5-11,15H,1-4,12H2,(H,22,28) |
| Standard InChI Key | OWYQETPDLYRSJB-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Introduction
Synthesis
The synthesis of compounds like this typically involves multi-step heterocyclic chemistry. While specific procedures for this exact compound are unavailable in the provided sources, related methodologies suggest:
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Formation of Pyrazolo-Triazolo-Pyrazine Core: This step involves cyclization reactions using precursors such as substituted hydrazines and triazoles.
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Introduction of Substituents: The 4-chlorophenyl group and N-cyclopentylacetamide moiety are added via nucleophilic substitution or amidation reactions.
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Purification: Techniques like recrystallization or column chromatography are used to isolate the final product.
Potential Applications
Heterocyclic compounds with similar frameworks have demonstrated significant biological activities. The following are potential areas of application:
Pharmacological Potential
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Protein Kinase Modulation: Pyrazolo-triazolo-pyrazine derivatives are known to modulate kinase activity, particularly serum- and glucocorticoid-regulated kinase (SGK1), which is implicated in inflammatory diseases and cancer .
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Antimicrobial Activity: Related compounds have shown antibacterial effects against E. coli and other pathogens .
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Anti-inflammatory Agents: Molecular docking studies on similar structures suggest potential as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation .
Chemical Probes
Due to their complex structure and reactivity, these compounds can serve as tools for studying biochemical pathways involving kinases or other protein targets.
Structural Analogues
Studies on close analogues provide insights into structure-activity relationships (SAR):
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Substituents on the phenyl ring (e.g., chloro or methoxy) influence binding affinity to biological targets.
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The presence of an amide group enhances solubility and bioavailability .
Molecular Docking
Docking studies reveal that heterocyclic frameworks like this compound interact with active sites of enzymes through hydrogen bonding and hydrophobic interactions .
Experimental Data
| Experiment Type | Observations |
|---|---|
| NMR Spectroscopy | Confirms structural integrity |
| Mass Spectrometry | Verifies molecular weight |
| Biological Assays | Demonstrates antimicrobial and anti-inflammatory potential |
Challenges and Future Directions
Despite its promising applications:
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The synthesis of such compounds can be challenging due to their multi-step nature.
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Comprehensive biological testing is required to confirm efficacy and safety.
Future research should focus on:
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Optimizing synthetic routes to improve yield.
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Conducting in vitro and in vivo studies for pharmacological evaluation.
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Exploring modifications to enhance selectivity for specific targets.
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